molecular formula C7H8N2O2S B2903324 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one CAS No. 90151-12-5

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B2903324
CAS No.: 90151-12-5
M. Wt: 184.21
InChI Key: JGLRXCDNKFJGIF-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, compounds similar to 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one have been investigated for their antimicrobial, antiviral, and anticancer properties. Research often focuses on understanding how these compounds interact with biological targets.

Medicine

In medicine, derivatives of pyrimidinones are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, depending on their specific structure and functional groups.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one often involves interaction with specific enzymes or receptors. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Lacks the acetyl group, which may affect its reactivity and biological activity.

    5-acetyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Similar structure but without the methyl group, potentially altering its chemical properties.

Uniqueness

The presence of both acetyl and methyl groups in 5-acetyl-6-methyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one makes it unique, as these groups can influence the compound’s reactivity and interactions with biological targets. This dual substitution pattern may enhance its potential for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-acetyl-6-methyl-4-sulfanylidene-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-3-5(4(2)10)6(12)9-7(11)8-3/h1-2H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLRXCDNKFJGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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